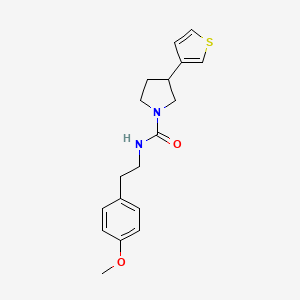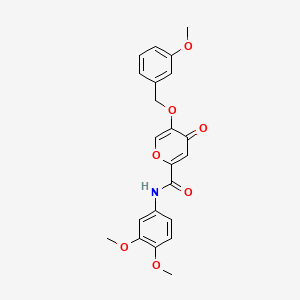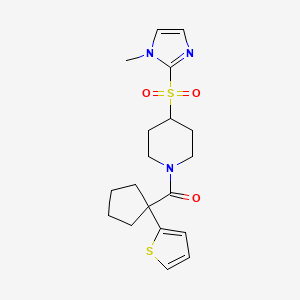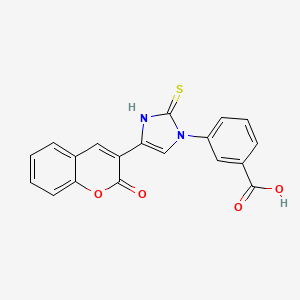
2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" is a derivative of benzamide, which is a significant class of compounds in medicinal chemistry due to their biological applications. Benzamide derivatives are known to possess a variety of biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity, given the presence of the pyrazole and tetrahydro-2H-pyran rings, which are common motifs in drug molecules .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of substituted pyrazoles with benzoyl chlorides or other acylating agents. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Although the specific synthesis of "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a suitable pyrazole derivative and a benzoyl compound with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of antipyrine-like derivatives . These compounds often exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can influence their solid-state packing and stability. The presence of substituents like the tetrahydro-2H-pyran ring in the compound of interest could lead to additional interactions, potentially affecting its molecular conformation and properties.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The pyrazole ring can act as a nucleophilic site, while the benzoyl group can undergo electrophilic substitution reactions. The reactivity of these compounds can be further modified by the presence of additional functional groups, such as the tetrahydro-2H-pyran ring, which may be involved in reactions like ring-opening or could affect the overall reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Properties such as solubility, melting point, and stability can vary widely depending on the nature and position of substituents on the benzamide core. For instance, the introduction of halogen atoms, as seen in some antipyrine derivatives, can affect the compound's polarity and intermolecular interactions . The specific properties of "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" would need to be determined experimentally, but it is likely that the tetrahydro-2H-pyran ring would contribute to its lipophilicity and could influence its biological activity.
科学的研究の応用
Research Applications of Similar Compounds
Structural and Chemical Analysis
Studies on molecules like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide have focused on their formation through Diels-Alder reactions, detailing their crystalline structure and the intermolecular interactions at play, such as hydrogen bonds and π-π interactions (Kranjc et al., 2011). These findings are crucial for understanding the molecular arrangements that contribute to the stability and reactivity of such compounds, providing a foundation for their potential applications in material science and drug design.
Synthesis and Reactivity
The reactivity of 1H-pyrazole-3-carboxylic acid derivatives towards various hydroxylamines and carbazates to yield novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and related compounds has been documented. These syntheses offer insights into the versatility of pyrazole-based compounds in creating a diverse array of chemical entities, which can be pivotal in the development of new materials or pharmaceuticals (Yıldırım & Korkusuz, 2010).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against the H5N1 strain of the influenza A virus, highlighting the potential of such compounds in therapeutic applications against viral infections (Hebishy et al., 2020).
Antimicrobial and Cytotoxic Activities
The synthesis and characterization of compounds like N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and their metal complexes have been explored for their in vitro cytotoxic activity against cancer cells and antimicrobial properties. Such studies are fundamental in drug discovery and the development of new treatments for infectious diseases and cancer (Asegbeloyin et al., 2014).
作用機序
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .
Mode of Action
This interaction could potentially inhibit the target’s activity, leading to the desired therapeutic effect .
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound may affect pathways related to bacterial cell division . The downstream effects of this could include inhibition of bacterial growth, providing a potential mechanism for its antimicrobial activity.
Result of Action
Given its potential target, it can be inferred that the compound may inhibit bacterial cell division, leading to an antimicrobial effect .
特性
IUPAC Name |
2-benzoyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-22(18-6-2-1-3-7-18)20-8-4-5-9-21(20)23(28)25-19-14-24-26(16-19)15-17-10-12-29-13-11-17/h1-9,14,16-17H,10-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJRPERAKRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)


![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)